Cas no 727704-69-0 (ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate)

ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- SR-01000046387-1
- CHEMBL1413183
- AKOS008966985
- HMS2644G14
- G38493
- Z56939168
- MLS001018200
- CS-0221157
- EN300-08472
- SMR000354413
- SR-01000046387
- ethyl5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 727704-69-0
-
- Inchi: InChI=1S/C12H16ClNO3/c1-5-17-12(16)9-6(2)10(14-8(9)4)11(15)7(3)13/h7,14H,5H2,1-4H3
- InChI Key: JVNGIXTYBDQIED-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 257.0818711Da
- Monoisotopic Mass: 257.0818711Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.2Ų
- XLogP3: 2.7
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-08472-0.1g |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
727704-69-0 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
Enamine | EN300-08472-0.25g |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
727704-69-0 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
TRC | B127023-50mg |
Ethyl 5-(2-Chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
727704-69-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-08472-0.5g |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
727704-69-0 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
Chemenu | CM480930-1g |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
727704-69-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
Aaron | AR019JSJ-50mg |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
727704-69-0 | 95% | 50mg |
$89.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291827-100mg |
Ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate |
727704-69-0 | 95% | 100mg |
¥358.00 | 2024-07-29 | |
Enamine | EN300-08472-5g |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
727704-69-0 | 95% | 5g |
$825.0 | 2023-10-28 | |
Enamine | EN300-08472-10g |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
727704-69-0 | 95% | 10g |
$1224.0 | 2023-10-28 | |
Aaron | AR019JSJ-2.5g |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
727704-69-0 | 95% | 2.5g |
$793.00 | 2023-12-14 |
ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate Related Literature
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1. Book reviews
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Introduction to Ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 727704-69-0)
Ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, identified by its CAS number 727704-69-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the pyrrole derivatives family, which is well-known for its diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of ester and chloro-substituted functional groups, make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The molecular structure of ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate consists of a pyrrole ring substituted with two methyl groups at the 2- and 4-positions, and an ester group linked to a 2-chloropropanoyl moiety at the 5-position. This configuration imparts distinct chemical properties that could be exploited for various applications. The chloro-substituent, in particular, is known to enhance the reactivity of the molecule, making it a useful building block for more complex synthetic transformations.
In recent years, there has been growing interest in pyrrole derivatives due to their reported bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been studied for its potential role in these areas. For instance, studies have suggested that modifications of the pyrrole core can lead to compounds with enhanced binding affinity to biological targets. The ester functionality in this molecule may also contribute to its bioavailability and pharmacokinetic properties, making it a suitable candidate for further development as a drug candidate.
One of the most compelling aspects of ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is its versatility as a synthetic intermediate. The presence of both an ester and a chloro-substituent provides multiple sites for further functionalization, allowing chemists to tailor the molecule for specific applications. This flexibility has made it a popular choice in research laboratories for developing novel compounds with tailored biological activities. The ability to modify the pyrrole ring and its substituents has led to the discovery of several promising lead compounds that are currently being evaluated in preclinical studies.
The synthesis of ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves a series of well-established organic reactions. Typically, it starts with the condensation of methyl acetoacetate with chloroacetyl chloride in the presence of a base catalyst to form the corresponding acetoacetate derivative. This intermediate is then reacted with dimethylamine to introduce the dimethylpyrrole ring. Finally, esterification is carried out using ethanol under acidic conditions to yield the desired product. The synthesis route highlights the compound's accessibility and underscores its utility as a starting material for further chemical exploration.
Recent advancements in computational chemistry have also contributed to our understanding of ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential bioactivities and optimize its structure for better efficacy. These computational approaches have become indispensable tools in modern drug discovery, allowing scientists to design molecules with high precision and efficiency.
The pharmaceutical industry has shown particular interest in pyrrole derivatives due to their broad spectrum of biological activities. Ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is no exception and has been explored as a potential therapeutic agent in various disease models. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression. While more research is needed to fully elucidate its therapeutic potential, these findings are encouraging and warrant further investigation.
In conclusion, ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 727704-69-0) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for developing novel bioactive molecules. With ongoing studies exploring its biological activities and synthetic applications, this compound is poised to play an important role in future advancements in medicinal chemistry.
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